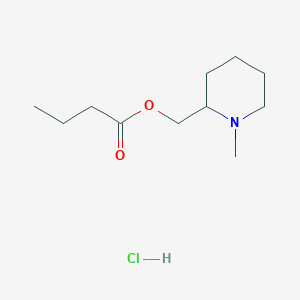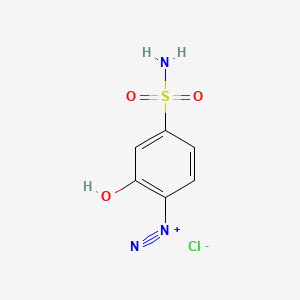![molecular formula C20H22N2 B12535469 (4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile CAS No. 663948-34-3](/img/structure/B12535469.png)
(4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile is an organic compound with a complex structure that includes a diphenylmethylidene group, an amino group, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile can be achieved through several methods. One common approach is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile . This method is versatile and can be adapted to produce various α-aminonitriles, including this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Strecker synthesis, where the reaction conditions are optimized for high yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with different functional groups.
Applications De Recherche Scientifique
(4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of (4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other α-aminonitriles and derivatives of diphenylmethylidene. Examples include:
- (4S)-2-[(Diphenylmethylidene)amino]-4-methylpentanenitrile
- (4S)-2-[(Diphenylmethylidene)amino]-4-methylbutanenitrile
Uniqueness
What sets (4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile apart is its specific structural configuration, which imparts unique chemical and biological properties.
Propriétés
Numéro CAS |
663948-34-3 |
|---|---|
Formule moléculaire |
C20H22N2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
(4S)-2-(benzhydrylideneamino)-4-methylhexanenitrile |
InChI |
InChI=1S/C20H22N2/c1-3-16(2)14-19(15-21)22-20(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16,19H,3,14H2,1-2H3/t16-,19?/m0/s1 |
Clé InChI |
UJKFTLCAIIOUHN-UCFFOFKASA-N |
SMILES isomérique |
CC[C@H](C)CC(C#N)N=C(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canonique |
CCC(C)CC(C#N)N=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


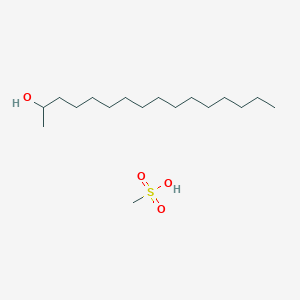
![3-[[(1R,2R)-2-(2-cyanoethylamino)-1,2-diphenylethyl]amino]propanenitrile](/img/structure/B12535391.png)
![1-Propanesulfonic acid, 3-[[2-(4-fluorophenyl)-1,1-dimethylethyl]amino]-](/img/structure/B12535399.png)
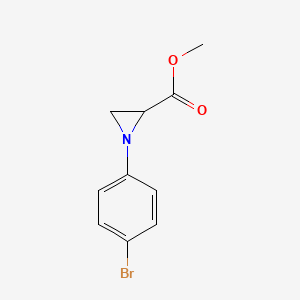

![3,3a-Dihydro-4H-cyclopenta[a]naphthalen-4-one](/img/structure/B12535440.png)
![1H-Indole-3-tetradecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12535451.png)
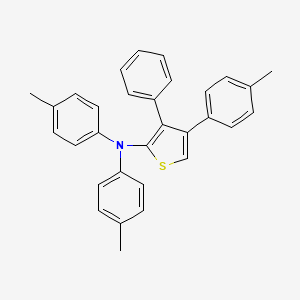
![1-(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B12535462.png)
![4-[(Anthracen-9-YL)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B12535475.png)
![3-({5-[(Prop-2-yn-1-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)pyrazine-2-carbonitrile](/img/structure/B12535486.png)
![2,2'-[(4-Nitrophenyl)methylene]di(cyclohexan-1-one)](/img/structure/B12535487.png)
